5-(3-(Benzyloxy)phenyl)-N'-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(3-(Benzyloxy)phenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a phenolic compound.
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with 4-chlorobenzaldehyde under acidic or basic conditions to form the desired carbohydrazide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them into amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the pyrazole ring is particularly significant, as it can interact with biological targets.
Medicine
Medicinal chemistry has explored this compound for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-methylphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
The uniqueness of 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups. The presence of the chlorophenyl group, in particular, can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
634895-84-4 |
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Molecular Formula |
C25H21ClN4O2 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-17(19-10-12-21(26)13-11-19)27-30-25(31)24-15-23(28-29-24)20-8-5-9-22(14-20)32-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-17+ |
InChI Key |
MQFPYZRBLXRGQI-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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